molecular formula C7H8F3N3O4 B11787649 (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate

(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate

Cat. No.: B11787649
M. Wt: 255.15 g/mol
InChI Key: ARSNFBADOBETOU-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. Finally, the compound is treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C7H8F3N3O4

Molecular Weight

255.15 g/mol

IUPAC Name

oxalic acid;[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

InChI

InChI=1S/C5H6F3N3.C2H2O4/c6-5(7,8)4-3(1-9)2-10-11-4;3-1(4)2(5)6/h2H,1,9H2,(H,10,11);(H,3,4)(H,5,6)

InChI Key

ARSNFBADOBETOU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CN)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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